

Application Notes and Protocols: Ampelopsin A Administration in High-Fat Diet-Induced Mice

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Compound of Interest

Compound Name: *Ampelopsin A*

Cat. No.: *B1665483*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ampelopsin A, also known as dihydromyricetin (DHM), is a natural flavonoid compound found in various plants, including those of the *Ampelopsis* genus.[1] Preclinical studies have demonstrated its potential therapeutic effects in managing metabolic disorders.[2] In high-fat diet (HFD)-induced obese mice, a widely used model for studying metabolic syndrome, **Ampelopsin A** has been shown to exert significant anti-obesity and metabolic regulatory effects.[3][4][5] These effects are mediated, at least in part, through the modulation of key signaling pathways involved in lipid metabolism, such as the AMP-activated protein kinase (AMPK) pathway.[2]

These application notes provide a comprehensive overview of the administration of **Ampelopsin A** in HFD-fed mice, including detailed experimental protocols, a summary of quantitative data, and visualizations of the experimental workflow and underlying signaling mechanisms.

Data Presentation

The following tables summarize the quantitative effects of **Ampelopsin A** administration in high-fat diet-induced mice as reported in preclinical studies.

Table 1: Effects of **Ampelopsin A** on Body Weight, Liver Weight, and Adipose Tissue Mass

Treatment Group	Dosage (mg/kg)	Final Body Weight (g)	Liver Weight (g)	Epididymal Fat (g)	Perirenal Fat (g)
Control (HFD)	-	35.5 ± 0.8	1.8 ± 0.1	1.5 ± 0.1	0.6 ± 0.1
Ampelopsin A	250	32.1 ± 0.7	1.4 ± 0.1	1.2 ± 0.1	0.5 ± 0.1
Ampelopsin A	500	31.5 ± 0.6	1.3 ± 0.1	1.1 ± 0.1**	0.4 ± 0.1

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the HFD control group. Data compiled from a representative study.

Table 2: Effects of **Ampelopsin A** on Serum Lipid Profile

Treatment Group	Dosage (mg/kg)	Serum Triglycerides (mg/dL)	Serum Total Cholesterol (mg/dL)
Control (HFD)	-	150 ± 10	220 ± 15
Ampelopsin A	250	115 ± 8*	205 ± 12
Ampelopsin A	500	110 ± 7**	200 ± 10

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the HFD control group. Data compiled from a representative study.

Experimental Protocols

This section details the methodologies for inducing obesity in mice using a high-fat diet and the subsequent administration of **Ampelopsin A**.

High-Fat Diet-Induced Obesity Model

- Animal Model: Male C57BL/6J mice, 6-8 weeks old, are commonly used as they are susceptible to diet-induced obesity.[\[6\]](#)[\[7\]](#)

- **Acclimatization:** Upon arrival, animals should be acclimatized for at least one week under standard laboratory conditions ($22 \pm 2^{\circ}\text{C}$, $55 \pm 5\%$ humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
- **Dietary Induction of Obesity:**
 - **Control Group:** Fed a standard chow diet (e.g., 10% kcal from fat).
 - **High-Fat Diet (HFD) Group:** Fed a diet where 45% to 60% of kilocalories are derived from fat.^{[2][6]} The diet should be replaced weekly to ensure freshness.
- **Duration:** The HFD is typically administered for 8-16 weeks to induce a significant increase in body weight and metabolic abnormalities.^[6]
- **Monitoring:** Body weight and food intake should be monitored weekly.

Ampelopsin A Administration

- **Preparation of Ampelopsin A Solution:**
 - **Ampelopsin A** can be suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution or a mixture of DMSO and saline. The final concentration of DMSO should be kept low to avoid toxicity.
 - The solution should be prepared fresh daily or stored under appropriate conditions to ensure stability.
- **Dosage:** Effective dosages in mice have been reported to be in the range of 250 to 500 mg/kg of body weight.^[5]
- **Route of Administration:** Oral gavage is a common and effective route for **Ampelopsin A** administration in these studies. Intraperitoneal (IP) injection is another possible route.
- **Frequency:** Daily administration for the duration of the treatment period (typically 4-8 weeks, concurrent with HFD feeding) is a common protocol.
- **Procedure for Oral Gavage:**

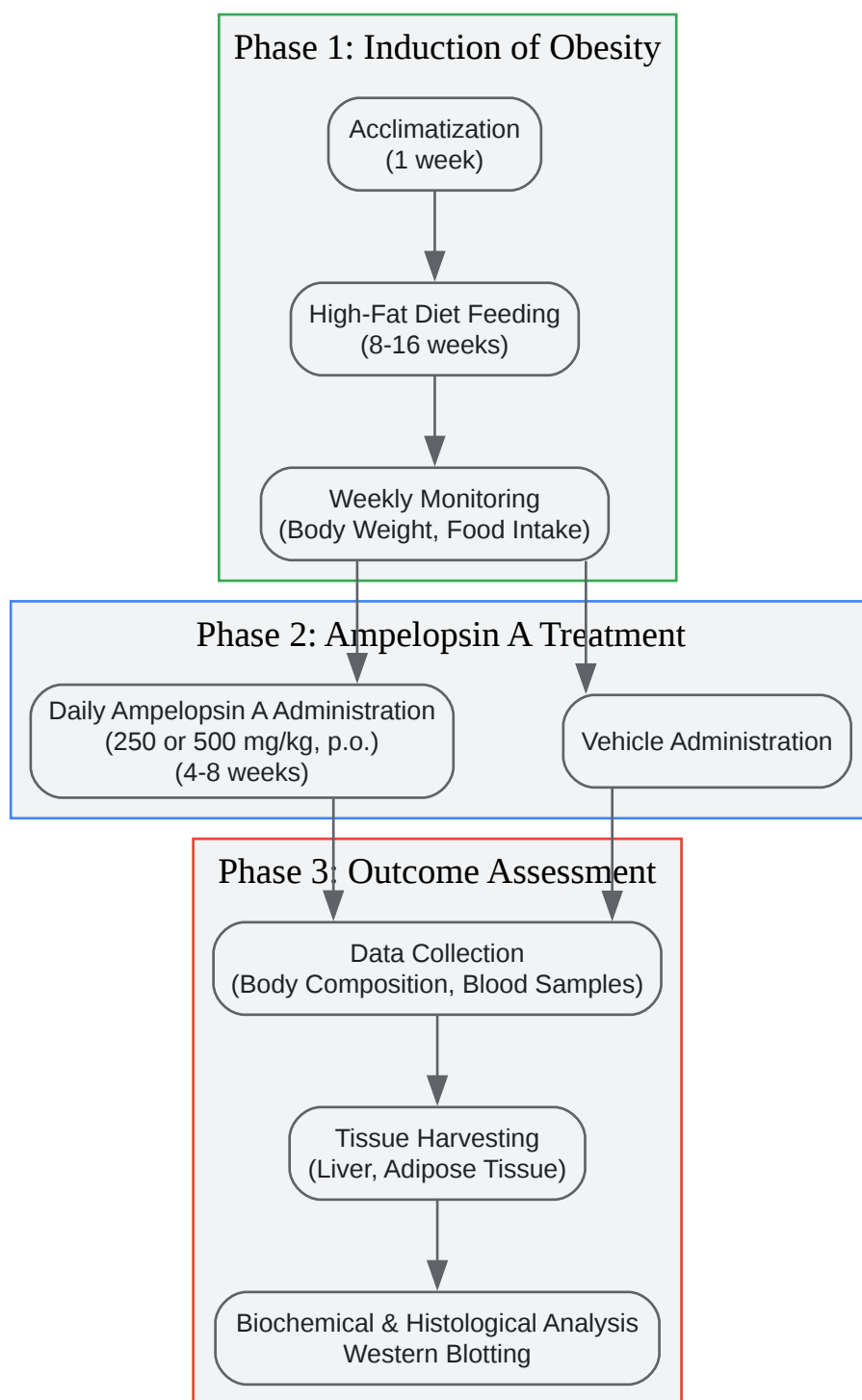
- Gently restrain the mouse.
- Use a proper-sized, ball-tipped gavage needle to deliver the **Ampelopsin A** solution directly into the stomach.
- The volume administered should be appropriate for the mouse's body weight (typically 5-10 mL/kg).

Key Experimental Assays

- **Body Composition Analysis:** Techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance) can be used to quantify fat and lean mass.
- **Serum Biochemistry:** Blood samples are collected for the analysis of triglycerides, total cholesterol, glucose, and insulin levels.
- **Histopathology:** Liver and adipose tissue can be collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess lipid accumulation and cell morphology.
- **Western Blot Analysis:** To investigate the molecular mechanism, protein expression levels of key signaling molecules (e.g., AMPK, p-AMPK, SREBP-1c) in liver or adipose tissue can be quantified.

Visualizations

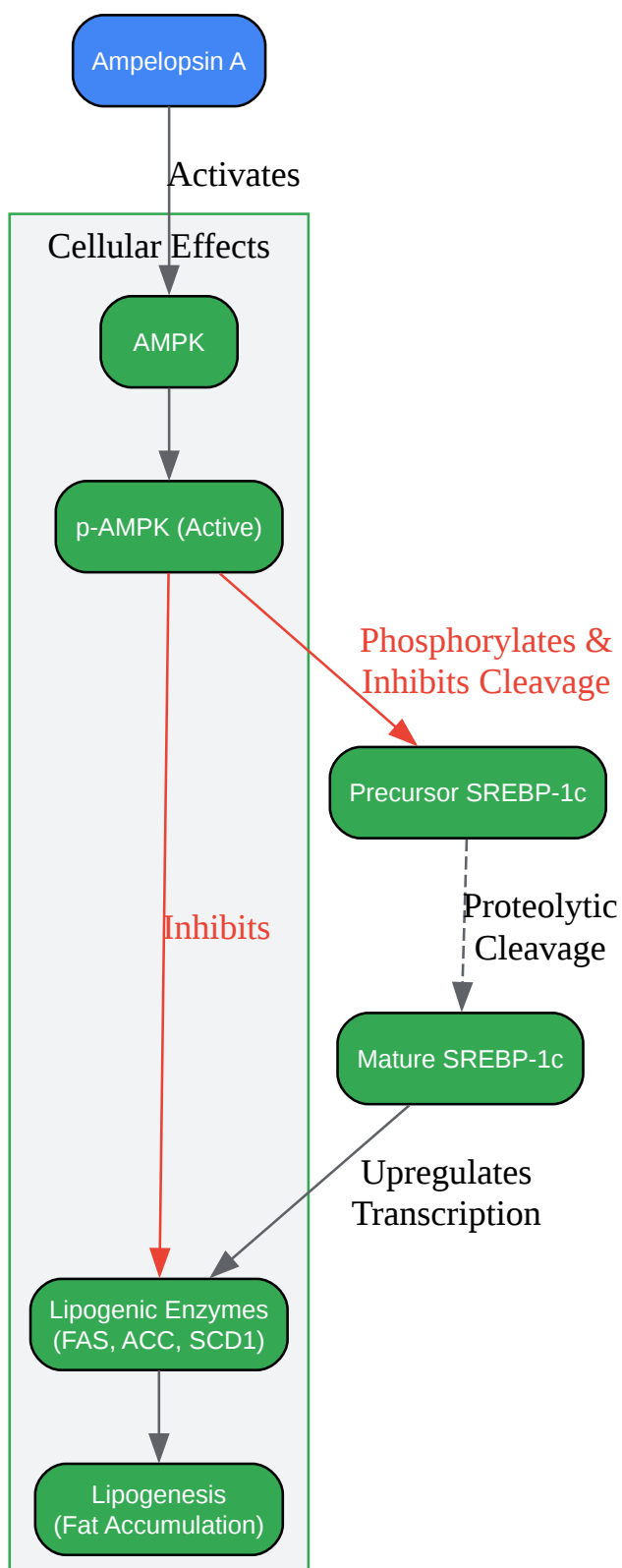
Experimental Workflow



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Caption: Experimental workflow for **Ampelopsin A** administration in HFD-induced mice.

Signaling Pathway of Ampelopsin A in Adipocytes



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Caption: **Ampelopsin A** signaling pathway in regulating lipogenesis.

Mechanism of Action

Ampelopsin A is believed to exert its anti-adiposity effects primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] In the context of high-fat diet-induced obesity, the proposed mechanism is as follows:

- **AMPK Activation:** **Ampelopsin A** activates AMPK in adipocytes and hepatocytes.
- **Inhibition of SREBP-1c:** Activated AMPK phosphorylates and inhibits the proteolytic cleavage of sterol regulatory element-binding protein-1c (SREBP-1c).[8][9] SREBP-1c is a key transcription factor that promotes the expression of genes involved in lipogenesis.
- **Downregulation of Lipogenic Enzymes:** The inhibition of SREBP-1c maturation leads to the downregulation of its target genes, including fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase-1 (SCD1).
- **Reduced Lipogenesis:** The decreased expression of these lipogenic enzymes results in reduced fatty acid and triglyceride synthesis, thereby attenuating lipid accumulation in the liver and adipose tissue.[9]

By targeting the AMPK/SREBP-1c pathway, **Ampelopsin A** effectively reduces fat accumulation, improves the serum lipid profile, and ameliorates the metabolic disturbances associated with a high-fat diet. These findings suggest that **Ampelopsin A** is a promising candidate for further investigation in the context of obesity and related metabolic diseases.

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